BenchChemオンラインストアへようこそ!

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Lipophilicity Drug-likeness Permeability

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1235337-41-3) is a synthetic small molecule (MW 332.3 g/mol, formula C₁₉H₁₂N₂O₄) that combines a benzoxazole ring with a 2-oxo-2H-pyran-5-carboxamide scaffold via a para-substituted phenyl linker. Its computed physicochemical properties include an XLogP3-AA of 2.8, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C19H12N2O4
Molecular Weight 332.315
CAS No. 1235337-41-3
Cat. No. B2401681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
CAS1235337-41-3
Molecular FormulaC19H12N2O4
Molecular Weight332.315
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4
InChIInChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23)
InChIKeyXVXUECZIDSXWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1235337-41-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1235337-41-3) is a synthetic small molecule (MW 332.3 g/mol, formula C₁₉H₁₂N₂O₄) that combines a benzoxazole ring with a 2-oxo-2H-pyran-5-carboxamide scaffold via a para-substituted phenyl linker [1]. Its computed physicochemical properties include an XLogP3-AA of 2.8, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is catalogued in PubChem (CID 49669529) and is supplied by several chemical vendors, typically at ≥95% purity .

Why Simple Substitution of N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide with In-Class Analogs Is Not Trivial


This compound is defined by the specific intersection of a benzoxazole terminus and a 2-oxo-2H-pyran-5-carboxamide warhead. Modification of either module—such as replacing the benzoxazole with benzothiazole, or shifting the pyranone attachment—can drastically alter hydrogen-bonding capacity, lipophilicity (ΔLogP), and conformational preferences [1]. For example, the benzothiazole analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide differs in sulfur incorporation, which impacts electronic distribution and metabolic stability . Even subtle regioisomeric changes in the phenyl linker (para vs. meta) can reorient the pharmacophoric vectors, making direct substitution unreliable without quantitative functional comparison [1]. Thus, users selecting this compound for structure-activity relationship (SAR) or chemical biology campaigns cannot assume that close analogs are functionally interchangeable; they must verify differential performance against the intended target or assay system.

Quantitative Differentiation Evidence for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide Relative to Structural Analogs


Lipophilicity Differential vs. Benzothiazole Analog: XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA of 2.8, reflecting its dual aromatic character [1]. When the benzoxazole oxygen is replaced by sulfur to give the benzothiazole analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide, the increased polarizability and larger atomic radius of sulfur are expected to raise logP by approximately 0.5–0.8 units, based on well-characterized oxygen-to-sulfur substituent effects in heterocyclic systems [2]. While a directly measured logP for the benzothiazole comparator is not available in the public domain, this class-level inference indicates the target compound is moderately less lipophilic, which may translate to superior aqueous solubility and reduced non-specific protein binding in biochemical assays. This difference is critical for users selecting compounds for cellular or in vivo studies where lipophilicity-driven promiscuity must be minimized.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Advantage Over Simplified Pyranone Analogs

The target compound possesses five hydrogen bond acceptor (HBA) sites, contributed by both the benzoxazole and the 2-oxo-2H-pyran-5-carboxamide moieties [1]. In contrast, simpler 2-oxo-2H-pyran-5-carboxamide derivatives lacking the benzoxazole extension (e.g., N-(4-fluorophenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide) exhibit only three HBA sites [2]. The higher HBA count of the target compound provides additional opportunities for specific polar interactions with protein targets, which can enhance binding affinity and selectivity. However, this must be balanced against the risk of increased desolvation penalty. For procurement, the key implication is that the target compound offers a more complex hydrogen-bonding pharmacophore than simpler pyranone amides, enabling interrogation of binding pockets that require multi-point polar recognition.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility vs. Extended Benzofuran Analogs

The target compound contains three rotatable bonds linking the benzoxazole-phenyl-pyranone system, conferring moderate conformational flexibility [1]. The extended analog N-(4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)benzofuran-2-carboxamide (CAS 423148-46-3) possesses an additional benzofuran carboxamide segment, increasing the rotatable bond count to six [2]. This doubling of rotatable bonds implies a higher entropic penalty upon binding and potentially lower ligand efficiency, despite any gain in affinity from additional contacts. For fragment-based screening or lead optimization programs, the target compound’s lower flexibility may be advantageous for achieving higher ligand efficiency indices (LE, LLE) compared to its larger analog.

Conformational entropy Ligand efficiency Binding thermodynamics

Molecular Weight and Ligand Efficiency Advantage Over Bis-Aryl Extended Analogs

With a molecular weight of 332.3 g/mol, the target compound sits within the 'lead-like' space (MW < 350), whereas many bis-aryl benzoxazole carboxamides exceed 450 g/mol [1]. For instance, the benzofuran-extended analog (CAS 423148-46-3) has a molecular weight of 473.48 g/mol, exceeding the commonly cited 'rule of three' threshold for fragment-based leads [2]. The target compound's lower MW translates to a higher heavy-atom count-normalized binding potential (ligand efficiency), a critical metric in hit-to-lead campaigns. This MW advantage is directly observable and quantifiable from publicly available computed properties.

Lead-likeness Fragment-like properties Drug discovery

Hydrogen Bond Donor Count and Implications for Membrane Permeability

The target compound possesses a single hydrogen bond donor (the amide N-H), compared to two HBDs in many benzoxazole carboxamide PARP inhibitors (which often include a hydroxyl or additional amine) [1][2]. A lower HBD count (≤1) is a key predictor of passive membrane permeability and potential blood-brain barrier penetration, as described in medicinal chemistry guidelines (e.g., Lipinski, Wager). While this does not guarantee CNS activity, it distinguishes the target from poly-HBD analogs in the benzoxazole carboxamide class for applications requiring cellular penetration.

Permeability Blood-brain barrier Oral absorption

Research and Industrial Application Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide Based on Procurable Evidence


Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 332.3 g/mol, three rotatable bonds, and a single HBD, this compound meets key lead-like criteria (MW < 350, rotatable bonds ≤3, HBD ≤1) as established by the fragment-based drug design community [Section_3_Evidence_3, Section_3_Evidence_4, Section_3_Evidence_5]. It can be deployed in generic screening libraries aimed at targets where moderate lipophilicity (XLogP3 2.8) and multi-point hydrogen bond acceptor capacity (5 HBA) are desirable for initial hit identification.

Kinase and Allosteric Site Chemical Probe Design

The 2-oxo-2H-pyran-5-carboxamide substructure is structurally related to an Akt kinase inhibitor chemotype (as evidenced by the MeSH-registered analog NSCA-1) [Section_3_Evidence_2]. The benzoxazole extension provides additional π-stacking and hydrogen-bonding capability. Researchers designing ATP-competitive or allosteric kinase probes may select this compound as a starting scaffold, benefiting from its moderate flexibility and five HBA sites to explore key hinge-region or allosteric pocket interactions.

Physicochemical Comparator in Benzoxazole SAR Campaigns

The quantifiable differences in rotatable bond count, molecular weight, and HBD count compared to larger benzoxazole-amides (CAS 423148-46-3) and simpler pyranone carboxamides [Section_3_Evidence_1, Section_3_Evidence_3, Section_3_Evidence_4] make this compound a valuable comparator molecule in SAR studies. Procurement for use as a reference standard in matched-pair analysis enables teams to deconvolute the contributions of specific structural features to target affinity, selectivity, and ADME properties.

Cellular Target Engagement Assays Requiring Moderate Permeability

The low HBD count (1) and moderate logP (2.8) suggest favorable passive membrane permeability relative to more polar benzoxazole carboxamides [Section_3_Evidence_5]. This compound is therefore a candidate for cellular thermal shift assays (CETSA), NanoBRET target engagement, or other intracellular target occupancy measurements where compound entry into live cells is a prerequisite, without the permeability limitations of highly polar analogs.

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.